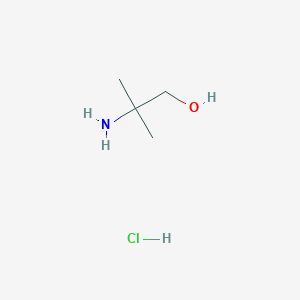

2-Amino-2-methyl-1-propanol hydrochloride

描述

The exact mass of the compound 1-Propanol, 2-amino-2-methyl-, hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-amino-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZIUAOBHNJYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-68-5 (Parent) | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062905 | |

| Record name | (2-Hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3207-12-3 | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3207-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-methyl-1-propanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1-propanol hydrochloride, commonly referred to as AMP-HCl, is the hydrochloride salt of the amino alcohol 2-Amino-2-methyl-1-propanol (AMP). It is a versatile and valuable compound in various scientific and industrial fields. Due to its properties as a buffering agent and its role as a key chemical intermediate, AMP-HCl is widely utilized in pharmaceutical development, cosmetic formulations, and biochemical research.[1] In pharmaceuticals, it serves as a precursor in the synthesis of various active ingredients.[1] Its ability to act as a pH adjuster and stabilizer makes it a common component in creams and lotions.[1] Furthermore, its capacity to maintain a stable pH makes it an effective biological buffer for in-vitro assays, often in the pH range of 9.0-10.5.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound and its free base, 2-Amino-2-methyl-1-propanol, supported by detailed experimental protocols and logical workflows.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its corresponding free base for comparative purposes.

| Property | This compound (AMP-HCl) | 2-Amino-2-methyl-1-propanol (AMP) |

| CAS Number | 3207-12-3[1][2][3][4] | 124-68-5 |

| Molecular Formula | C₄H₁₁NO·HCl[1][2] or C₄H₁₂ClNO[5] | C₄H₁₁NO |

| Molecular Weight | 125.60 g/mol [1][2][3] | 89.14 g/mol [6][7] |

| Appearance | White crystalline powder[1][3] | Colorless to light yellow liquid or solid below 24 °C[8] |

| Melting Point | 200-207 °C[1], 204 °C[3][9][10] | 24-31 °C[6][7][11][12][13] |

| Boiling Point | Not applicable (decomposes) | 162-165 °C[13][14] |

| Density | Data not available | 0.934 g/mL at 25 °C[13], ~0.938 g/cm³ at 20°C[15] |

| pKa | Not directly applicable | 9.7 at 25 °C[5][7] |

| Solubility | Excellent solubility in water[1] | Miscible with water[12][16] |

| Vapor Pressure | Not applicable | 0.45 hPa at 20 °C[6], 1.0 mmHg |

| Storage Conditions | Room Temperature (2-30 °C)[1][3][5][9] | Store below +30°C[12][13][14] |

| Synonyms | AMP·HCl, β-Aminoisobutanol hydrochloride[1][2] | AMP, Isobutanolamine, 2-Aminoisobutanol[6] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These represent standard laboratory procedures applicable to the characterization of crystalline solids like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[15] Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[6]

Methodology:

-

Sample Preparation: The sample must be completely dry and in a fine, powdered form to ensure efficient and uniform heat transfer.[15] If the sample consists of coarse crystals, it should be pulverized using a mortar and pestle.[15]

-

Capillary Loading: A small amount of the powdered sample is introduced into the open end of a glass capillary tube. The tube is then tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end to a height of 2-3 mm.

-

Measurement:

-

The loaded capillary is placed into a calibrated melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube).[6]

-

For an unknown sample, a rapid initial heating is performed to determine an approximate melting point.[6]

-

For a precise measurement, a fresh sample is heated at a slow, controlled rate (approximately 1-2°C per minute) starting from a temperature about 20°C below the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. The experiment should be repeated at least twice to ensure consistent values.

-

Purity Assessment by Non-Aqueous Titration

The purity of this compound, the salt of a weak base, can be determined by non-aqueous acid-base titration. This method is suitable for substances that are not soluble in water or are too weakly basic to give a sharp endpoint in aqueous solution.

Methodology:

-

Reagent Preparation:

-

Titrant: A standardized solution of a strong acid in a non-aqueous solvent, such as 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid.

-

Solvent: Glacial acetic acid is commonly used to dissolve the sample. Acetic anhydride may be added to remove any traces of water.

-

Indicator: A visual indicator like crystal violet is used, which shows a color change from violet (basic) to blue-green (acidic) in this medium.

-

-

Procedure:

-

An accurately weighed amount of the dried this compound sample is dissolved in glacial acetic acid in an Erlenmeyer flask.

-

A few drops of the crystal violet indicator are added to the solution.

-

The solution is titrated with the standardized 0.1 M perchloric acid solution from a buret until the endpoint is reached, indicated by the sharp color change of the indicator.

-

A blank titration (without the sample) is performed to account for any impurities in the solvent.

-

-

Calculation: The purity of the sample is calculated based on the volume of titrant consumed, its molarity, and the initial mass of the sample. The stoichiometry of the reaction (1:1 for AMP-HCl and HClO₄) is used to determine the moles of the substance in the sample.

pKa Determination by Potentiometric Titration

The pKa of the conjugate acid of 2-Amino-2-methyl-1-propanol is a measure of its basicity. Potentiometric titration is a highly accurate method for its determination.[1][2]

Methodology:

-

Apparatus Setup: A calibrated pH meter with a combination glass electrode is used to monitor the pH of the solution.[1][2] The titration is carried out in a jacketed vessel to maintain a constant temperature (e.g., 25°C).

-

Solution Preparation:

-

An accurately weighed sample of 2-Amino-2-methyl-1-propanol (the free base) is dissolved in deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

-

A standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl), is prepared to be used as the titrant.[1][2]

-

-

Titration Procedure:

-

A known volume of the AMP solution is placed in the titration vessel.

-

The pH electrode is immersed in the solution, which is stirred continuously with a magnetic stirrer.

-

The initial pH of the solution is recorded.

-

The HCl titrant is added in small, precise increments from a buret. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[1][2]

-

This process is continued until the pH has passed the equivalence point, characterized by a sharp drop in pH.

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) is plotted to generate a titration curve.

-

The equivalence point is determined from the inflection point of the curve (often found by analyzing the first or second derivative of the plot).

-

The pKa is the pH value at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

Visualizations: Workflows and Logical Relationships

Synthesis Workflow

One common industrial synthesis of 2-Amino-2-methyl-1-propanol involves the reaction of 2-nitropropane with formaldehyde, followed by the reduction of the resulting nitro alcohol.[3][8]

Caption: Synthesis workflow for this compound.

Buffering Action Mechanism

As a biological buffer, AMP helps maintain a stable pH in a solution by neutralizing added acids or bases. The equilibrium between the protonated form (conjugate acid) and the free base allows it to absorb pH changes.

Caption: Mechanism of pH buffering by the AMP/AMP-H⁺ conjugate pair.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Page loading... [guidechem.com]

- 4. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 5. Analysis of Acids and Bases by Titration – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]

- 9. mt.com [mt.com]

- 10. m.youtube.com [m.youtube.com]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.williams.edu [web.williams.edu]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

2-Amino-2-methyl-1-propanol hydrochloride CAS 3207-12-3 properties

An In-depth Technical Guide to 2-Amino-2-methyl-1-propanol hydrochloride (CAS 3207-12-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound (CAS 3207-12-3), a versatile amino alcohol derivative. It details its physicochemical properties, safety information, diverse applications, and relevant experimental protocols.

Core Physicochemical Properties

This compound, also known as AMP hydrochloride, is a white crystalline solid.[1] It is the hydrochloride salt of 2-Amino-2-methyl-1-propanol, an organic compound classified as an alkanolamine. Its chemical structure and properties make it highly valuable in various scientific and industrial fields.

A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 3207-12-3 | [1][2][3][4] |

| Molecular Formula | C₄H₁₁NO·HCl (or C₄H₁₂ClNO) | [1][2][4][5] |

| Molecular Weight | 125.60 g/mol | [2][3][4] |

| Melting Point | 200-207 °C | [2] |

| 204-206 °C | [1] | |

| 204 °C | [3] | |

| Solubility | Water: 0.5 g/mL (clear, colorless solution) | [1] |

| pKa | 9.7 (at 25°C) | [1] |

| Appearance | White crystals / powder | [2][3] |

| EINECS Number | 221-713-5 | [1] |

| MDL Number | MFCD00039086 | [2][3] |

Safety and Handling

Proper handling and storage are crucial for maintaining the integrity and safety of this compound. The compound is a combustible solid and requires specific storage conditions.

| Safety Aspect | Information | Source |

| Storage Temperature | Room Temperature (RT) / 2-30°C | [1][2][3] |

| Storage Class | 11 - Combustible Solids | [3] |

| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [3] |

| First Aid: Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [5] |

| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [5] |

| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [5] |

| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [5] |

| Fire Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [5] |

Applications in Research and Development

This compound is a multifunctional compound with a wide range of applications, stemming from its properties as a buffer, stabilizer, and chemical intermediate.[1][2]

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals.[2] Its buffering capacity is also utilized in drug formulations to enhance the solubility of active ingredients, playing a role in drug delivery systems.[2]

-

Biochemical Research : A primary use is as a biological buffering agent, particularly for maintaining stable pH levels in biochemical assays.[2][4] It is suitable for buffer solutions in the pH range of 9.0-10.5.[4]

-

Cosmetic Formulations : In the cosmetics industry, it functions as an effective pH adjuster and stabilizer, improving the texture, performance, and shelf life of products like creams and lotions.[2]

-

Chemical Synthesis : It is a precursor in the synthesis of other organic compounds, including surfactants and oxazolines.[1]

Caption: Core applications of 2-Amino-2-methyl-1-propanol HCl.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-Amino-2-methyl-1-propanol and its hydrochloride salt are critical for researchers.

Synthesis Protocols

Several synthetic routes for the parent compound, 2-Amino-2-methyl-1-propanol, have been developed. The hydrochloride salt is typically formed in a subsequent step by reacting the free base with hydrochloric acid.[6]

Method 1: From 2-Nitropropane (Industrial Method) This is a common industrial production technique.[6][7]

-

Formylation: 2-Nitropropane is reacted with formaldehyde.

-

Reduction: The resulting nitro group is then reduced to an amine group.

-

Separation/Purification: The final product, 2-Amino-2-methyl-1-propanol, is separated and purified.

-

Salt Formation: The purified amine is reacted with concentrated hydrochloric acid to yield the hydrochloride salt.[6]

Note: This route involves hazardous raw materials (2-nitropropane is flammable and explosive) that are difficult to store and transport.[6][8]

Caption: Simplified synthesis of AMP HCl from 2-nitropropane.

Method 2: From Isobutyraldehyde This method provides an alternative route with less hazardous starting materials.[8]

-

Halogenation: Isobutyraldehyde is dissolved in a solvent and reacted with a halogen source (e.g., chlorine) at -5 to 0°C to obtain a 2-halogenated aldehyde.

-

Reduction: The 2-halogenated aldehyde is then reduced to form a 2-halohydrin.

-

Ammonolysis: The 2-halohydrin undergoes an ammonolysis reaction in the presence of an excess ammonolysis agent and a co-catalyst.

-

Purification: After removing the ammonolysis agent, the product is purified by vacuum distillation.

Analytical Protocols

Method: Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) This method is used for the analysis of airborne 2-Amino-2-methyl-1-propanol.[9][10]

-

Sample Collection:

-

Media: Air samples are collected on glass sampling tubes packed with XAD-2 resin coated with 10% (w/w) 1-naphthylisothiocyanate (NITC). The tube contains two sections (e.g., 80/40 mg).[10]

-

Procedure: A known volume of air is drawn through the tube using a personal sampling pump.[10] The amine readily derivatizes with NITC to form a stable derivative.[10]

-

-

Sample Preparation:

-

Analysis:

References

- 1. Cas 3207-12-3,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound for synthesis 3207-12-3 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 8. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 9. 2-Amino-2-methyl-1-propanol - analysis - Analytice [analytice.com]

- 10. osha.gov [osha.gov]

2-Amino-2-methyl-1-propanol hydrochloride molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of 2-Amino-2-methyl-1-propanol hydrochloride, a versatile compound utilized in various research and industrial applications. Key chemical and physical properties are summarized, with a focus on its molecular formula and weight. The guide also outlines a typical experimental protocol for its use as a buffering agent and presents a logical diagram of its acid-base equilibrium, which is fundamental to its buffering capacity.

Core Chemical Properties

This compound, also known as AMP hydrochloride, is the salt form of 2-Amino-2-methyl-1-propanol. It is a white crystalline solid known for its utility as a biological buffer and as an intermediate in chemical synthesis.[1][2][3] Its hydrochloride form is generally considered less toxic than the free base.[4]

Data Presentation: Key Chemical Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO·HCl | [1][2][3] |

| Linear Formula | (CH₃)₂C(NH₂)CH₂OH · HCl | |

| Molecular Weight | 125.60 g/mol | [1][2] |

| CAS Number | 3207-12-3 | [1][2][3] |

| Appearance | White crystalline powder or crystals | [2][3] |

| Melting Point | 200-207 °C | [3] |

| Purity | ≥ 98.0% | [2] |

Applications in Research and Development

This compound's primary applications stem from its ability to act as a stable buffering agent and a versatile chemical intermediate.[3]

-

Biochemical Research: It is widely used for the preparation of buffer solutions, particularly in the pH range of 9.0-10.5, which is crucial for maintaining stable conditions in various enzymatic assays and protein studies.[1][3]

-

Pharmaceutical Development: AMP hydrochloride serves as a building block in the synthesis of more complex pharmaceutical compounds.[3][4]

-

Cosmetic Formulations: In the cosmetics industry, it functions as a pH adjuster and stabilizer in products like creams and lotions.[3][4]

Experimental Protocol: Preparation of an AMP Buffer Solution (100 mM, pH 9.5)

This protocol describes the preparation of a standard buffer solution using this compound, a common procedure in biochemical labs.

Materials:

-

This compound (MW: 125.60 g/mol )

-

Deionized water

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Calibrated pH meter

-

Volumetric flask (1 L)

-

Stir plate and stir bar

-

Graduated cylinders and pipettes

Methodology:

-

Calculate Mass: To prepare 1 L of a 100 mM (0.1 M) solution, calculate the required mass:

-

Mass = Molarity × Volume × Molecular Weight

-

Mass = 0.1 mol/L × 1 L × 125.60 g/mol = 12.56 g

-

-

Dissolution: Weigh out 12.56 g of this compound and transfer it to the 1 L volumetric flask.

-

Add Solvent: Add approximately 800 mL of deionized water to the flask. Place a stir bar in the flask and place it on a stir plate to dissolve the solid completely.

-

pH Adjustment:

-

Place the calibrated pH electrode into the solution.

-

The initial pH will be acidic due to the hydrochloride salt.

-

Slowly add the 1 M NaOH solution dropwise while monitoring the pH.

-

Continue adding NaOH until the pH meter reads 9.5. If the pH overshoots, use the 1 M HCl solution to adjust it back down.

-

-

Final Volume: Once the target pH is stable, remove the pH electrode, rinsing any adhering solution back into the flask with deionized water. Carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

-

Homogenization & Storage: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. Transfer the buffer to a labeled, sealed container and store at room temperature.

Visualization of Chemical Principles

The utility of 2-Amino-2-methyl-1-propanol as a buffer is based on its acid-base equilibrium. The following diagram illustrates the protonation and deprotonation of the amino group, which allows it to resist changes in pH.

Caption: Acid-base equilibrium of AMP buffer.

References

An In-depth Technical Guide to 2-Amino-2-methyl-1-propanol Hydrochloride Buffer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and applications of 2-Amino-2-methyl-1-propanol (AMP) hydrochloride buffer. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this buffer system in their work.

Core Concepts and Physicochemical Properties

2-Amino-2-methyl-1-propanol, also known as AMP, is a versatile organic compound frequently used in the formulation of buffer solutions for a variety of biochemical and pharmaceutical applications. Its protonated form, 2-amino-2-methyl-1-propanol hydrochloride, establishes a buffering system with a pKa value that makes it particularly suitable for maintaining alkaline conditions.

The buffering capacity of AMP is attributed to the equilibrium between its protonated (conjugate acid) and deprotonated (conjugate base) forms. The pKa value represents the pH at which these two forms are present in equal concentrations, which is the point of maximum buffering capacity.

pKa Value and Temperature Dependence

The pKa of 2-Amino-2-methyl-1-propanol at 25°C is approximately 9.7.[1] A critical factor for researchers to consider is the temperature sensitivity of this pKa value. For amine-based buffers like AMP, the pKa generally decreases with an increase in temperature. This relationship is described by the temperature coefficient, d(pKa)/dT, which for AMP is -0.032.[1] This means that for every one-degree Celsius increase in temperature, the pKa value will decrease by 0.032 units.

Buffers containing amino groups are generally more affected by temperature changes than those with carboxylic acid moieties.[2][3] It is therefore crucial to adjust the pH of the buffer at the intended experimental temperature.

The following table summarizes the calculated pKa values of this compound buffer at various temperatures, using the pKa at 25°C as the reference point.

| Temperature (°C) | pKa |

| 4 | 10.37 |

| 20 | 9.86 |

| 25 | 9.70 |

| 30 | 9.54 |

| 37 | 9.30 |

Note: These values are calculated based on the d(pKa)/dT of -0.032 and a pKa of 9.7 at 25°C.

Experimental Protocols

Preparation of 2-Amino-2-methyl-1-propanol Buffer

A common method for preparing a 2-Amino-2-methyl-1-propanol buffer solution involves dissolving the free base form of AMP in deionized water and then adjusting the pH to the desired value using a strong acid, typically hydrochloric acid (HCl).

Materials:

-

2-Amino-2-methyl-1-propanol (AMP)

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Weigh the desired amount of 2-Amino-2-methyl-1-propanol. For example, to prepare a 1 M solution, dissolve 89.14 g of AMP in approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

While stirring, slowly add 1 M HCl to the solution.

-

Monitor the pH of the solution continuously using a calibrated pH meter.

-

Continue adding HCl until the desired pH is reached. Be mindful that the temperature of the solution can affect the final pH. It is recommended to prepare the buffer at the temperature at which it will be used.

-

Once the target pH is achieved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

-

Store the buffer solution in a tightly sealed container at room temperature, protected from atmospheric CO2 to prevent pH shifts.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a buffer. This technique involves the gradual addition of a titrant (a strong acid or base) to the buffer solution while monitoring the pH.

Materials:

-

2-Amino-2-methyl-1-propanol solution of known concentration (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Calibrated pH meter with an electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Pipette a known volume of the 2-Amino-2-methyl-1-propanol solution into a beaker.

-

Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Fill the buret with the standardized HCl solution.

-

Add the HCl solution in small, known increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly, well past the expected pKa value.

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the 2-Amino-2-methyl-1-propanol has been neutralized. This corresponds to the midpoint of the steepest portion of the titration curve.

Applications in Research and Drug Development

2-Amino-2-methyl-1-propanol buffer is widely utilized in various biochemical assays, particularly those requiring a stable alkaline environment.

Alkaline Phosphatase Assays

A primary application of AMP buffer is in the determination of alkaline phosphatase (ALP) activity. ALP is an enzyme that hydrolyzes phosphate esters most effectively at an alkaline pH. The AMP buffer not only maintains the optimal pH for the enzyme but also acts as a phosphate acceptor in some assay formats.

A typical ALP assay involves the use of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP). The hydrolysis of pNPP by ALP produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is directly proportional to the ALP activity in the sample.

Typical Reagent Composition for ALP Assay:

-

Reagent 1 (Buffer): 1 M 2-amino-2-methyl-1-propanol (pH ~10.8), 2.0 mmol/L Magnesium acetate.

-

Reagent 2 (Substrate): 18.5 mmol/L p-Nitrophenylphosphate.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound buffer.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Caption: Workflow for an Alkaline Phosphatase Assay using AMP Buffer.

Caption: Relationship between Temperature and pKa of AMP Buffer.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Amino-2-methyl-1-propanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Amino-2-methyl-1-propanol hydrochloride, a versatile intermediate in the pharmaceutical and chemical industries. This document details established synthetic routes, purification methodologies, and analytical techniques for quality control.

Synthesis of 2-Amino-2-methyl-1-propanol

Several synthetic pathways have been developed for the production of 2-Amino-2-methyl-1-propanol (AMP). The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired purity, and scalability. Three common methods are outlined below.

Synthesis from 2-Nitropropane

A prevalent industrial method for synthesizing 2-Amino-2-methyl-1-propanol involves the use of 2-nitropropane as a starting material.[1] This process typically involves a two-step reaction. First, 2-nitropropane undergoes a condensation reaction with formaldehyde to yield 2-nitro-2-methyl-1-propanol. This intermediate is then subjected to a reduction reaction, commonly catalytic hydrogenation, to convert the nitro group to an amine, yielding the final product.[2]

Experimental Protocol:

-

Nitromethylation of 2-Nitropropane: In a suitable reactor, 2-nitropropane is reacted with an aqueous solution of formaldehyde in the presence of a basic catalyst. The reaction temperature is carefully controlled to ensure selective formation of 2-nitro-2-methyl-1-propanol.

-

Catalytic Hydrogenation: The resulting 2-nitro-2-methyl-1-propanol is transferred to a high-pressure reactor. A hydrogenation catalyst, such as Raney nickel or a palladium-based catalyst, is added. The mixture is then subjected to hydrogen gas at elevated pressure and temperature until the reduction of the nitro group is complete.

-

Isolation: After the reaction, the catalyst is filtered off, and the crude 2-Amino-2-methyl-1-propanol is isolated by distillation under reduced pressure.[1]

Synthesis from Isobutylene

Another synthetic approach utilizes isobutylene as the starting material. This method involves a multi-step process that begins with the reaction of isobutylene, chlorine, and acetonitrile to form an N-acylamino intermediate. This intermediate is then hydrolyzed to produce 2-Amino-2-methyl-1-propanol.[3]

Experimental Protocol:

-

Reaction of Isobutylene, Chlorine, and Acetonitrile: Isobutylene, chlorine, and acetonitrile are reacted in a suitable solvent to yield N-[1-(chloromethyl)propyl]acetamide.

-

Hydrolysis: The intermediate is then subjected to hydrolysis, typically in the presence of a strong acid or base, to yield 2-Amino-2-methyl-1-propanol.

-

Purification: The crude product is then purified by distillation.

Synthesis from Isobutyraldehyde

A more recent approach involves the synthesis of 2-Amino-2-methyl-1-propanol starting from isobutyraldehyde.[4] This method proceeds through a 2-halo-2-methyl-1-propanol intermediate.

Experimental Protocol:

-

Halogenation of Isobutyraldehyde: Isobutyraldehyde is reacted with a halogenating agent to produce a 2-halo-2-methyl-1-propanal.

-

Reduction: The resulting aldehyde is then reduced to the corresponding alcohol, 2-halo-2-methyl-1-propanol.

-

Amination: The final step involves the amination of the halo-alcohol with ammonia to yield 2-Amino-2-methyl-1-propanol. The product is then purified by distillation.[4]

Purification of this compound

For many pharmaceutical applications, 2-Amino-2-methyl-1-propanol is converted to its hydrochloride salt, which often exhibits improved stability and handling properties. The purification of this compound is crucial to remove any unreacted starting materials, byproducts, or other impurities. Recrystallization is a common and effective method for this purpose.

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating a solution of 2-Amino-2-methyl-1-propanol with hydrochloric acid.

Experimental Protocol:

-

Dissolve the crude 2-Amino-2-methyl-1-propanol in a suitable organic solvent, such as ethanol or isopropanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring. The addition is often exothermic and may require cooling.

-

The this compound will precipitate out of the solution.

-

The solid is collected by filtration and washed with a small amount of cold solvent.

Recrystallization

Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture.

Experimental Protocol:

-

Solvent Selection: A suitable solvent for recrystallization is one in which the this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Alcohols such as ethanol or methanol, or a mixture of an alcohol and a less polar solvent like ethyl acetate or diethyl ether, can be effective.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot recrystallization solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to adsorb the colored impurities. The solution is then hot-filtered to remove the carbon.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the hydrochloride salt decreases, leading to the formation of crystals. Cooling the solution in an ice bath can further increase the yield.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of 2-Amino-2-methyl-1-propanol and its hydrochloride salt.

| Parameter | Synthesis from 2-Nitropropane | Synthesis from Isobutylene | Synthesis from Isobutyraldehyde |

| Overall Yield | Varies depending on catalyst and conditions | Reported yields up to 66%[3] | Reported yields up to 75%[4] |

| Purity (before HCl salt formation) | >99% achievable with distillation | >99% achievable with distillation | >96% reported[4] |

Table 1: Comparison of Synthetic Routes for 2-Amino-2-methyl-1-propanol.

| Property | 2-Amino-2-methyl-1-propanol | This compound |

| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO·HCl |

| Molecular Weight | 89.14 g/mol | 125.60 g/mol [5] |

| Appearance | Colorless liquid or solid[6] | White crystalline solid |

| Melting Point | 24-28 °C | 200-207 °C |

| Boiling Point | 165 °C | Decomposes |

| Solubility | Miscible with water and alcohols | Soluble in water |

Table 2: Physicochemical Properties.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-2-methyl-1-propanol - analysis - Analytice [analytice.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 5. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 6. 2-Amino-2-methyl-1-propanol, 99% 500 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

The Role of 2-Amino-2-methyl-1-propanol as a Biological Buffer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, physicochemical properties, and practical applications of 2-Amino-2-methyl-1-propanol (AMP) as a biological buffer. AMP is a valuable tool in various biochemical and cellular assays, particularly those requiring a stable alkaline environment. This document provides detailed information on its buffering characteristics, experimental protocols for its use, and a comparison with other common biological buffers.

Core Mechanism of Action

2-Amino-2-methyl-1-propanol is an organic compound classified as an alkanolamine, containing both a primary amine group and a primary alcohol group.[1] Its utility as a biological buffer stems from the proton-accepting capacity of the amino group, which makes it a weak base.[2]

In an aqueous solution, AMP establishes an equilibrium between its protonated (conjugate acid) and non-protonated (base) forms. This equilibrium is what allows it to resist significant changes in pH upon the addition of an acid or a base.

When an acid (H⁺) is introduced, the equilibrium shifts to the left as the amino group of AMP accepts a proton to form the protonated aminomethyl propanol ion. This sequestration of excess H⁺ ions prevents a drastic decrease in the solution's pH.[2]

Conversely, when a base (OH⁻) is added, the protonated AMP donates a proton to neutralize the excess hydroxide ions, forming water and the non-protonated AMP. This action prevents a sharp increase in pH.[2]

The buffering action is most effective within a specific pH range, dictated by its pKa value.

References

An In-depth Technical Guide on the Chemical Stability and Degradation of 2-Amino-2-methyl-1-propanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1-propanol, an organic compound with the formula (CH₃)₂C(NH₂)CH₂OH, is a versatile molecule utilized in various industrial and pharmaceutical applications. It serves as a buffering agent, a component in the synthesis of pharmaceuticals, and as an emulsifier in cosmetic and personal care products.[1] Its hydrochloride salt, 2-Amino-2-methyl-1-propanol hydrochloride, offers advantages in formulation due to its increased water solubility and stability in the solid state.

Understanding the chemical stability and degradation pathways of this active pharmaceutical ingredient (API) is paramount for ensuring the safety, efficacy, and shelf-life of drug products. Forced degradation studies, which involve subjecting the compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation, are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[2][3]

This technical guide provides a comprehensive overview of the known degradation pathways of 2-Amino-2-methyl-1-propanol, with a primary focus on the free base due to the limited availability of specific data for the hydrochloride salt. The guide will also discuss the theoretical implications of the hydrochloride salt form on the compound's stability.

Chemical Stability and Degradation of 2-Amino-2-methyl-1-propanol (Free Base)

The degradation of 2-Amino-2-methyl-1-propanol (AMP) has been primarily studied under atmospheric, thermal, and oxidative stress conditions. These studies are often in the context of its use in carbon capture technologies, which involve exposure to high temperatures and oxidative environments.

Atmospheric Degradation

The principal pathway for the atmospheric degradation of AMP is initiated by hydroxyl (OH) radicals.[4] This process involves the abstraction of a hydrogen atom from the AMP molecule, leading to the formation of various radical intermediates that subsequently react with atmospheric oxygen to yield a range of degradation products.[4]

Theoretical and experimental studies have shown that hydrogen abstraction predominantly occurs at the methylene (-CH₂-) group, with minor contributions from the methyl (-CH₃) and amino (-NH₂) groups.[2] Abstraction from the hydroxyl (-OH) group is considered negligible under atmospheric conditions.[2]

Degradation Products:

The photo-oxidation of AMP in the presence of OH radicals leads to the formation of several gas-phase products. The major product identified is 2-amino-2-methylpropanal.[2][5][6] Minor products include propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and the nitramine 2-methyl-2-(nitroamino)-1-propanol.[2][5][6] Notably, the formation of carcinogenic nitrosamines has not been observed in these experimental studies.[2][5][6]

Quantitative Data:

The following table summarizes the branching ratios for the initial hydrogen abstraction by OH radicals and the experimentally determined rate coefficient for the reaction.

| Parameter | Value | Reference |

| Branching Ratios for H Abstraction | ||

| -CH₂- group | ~70% | [2][5][6] |

| -NH₂ group | ~24% | [2][5][6] |

| -CH₃ groups | ~6% | [2][5][6] |

| Reaction Rate Coefficient (k) | 2.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (at 300K) | [2] |

Thermal Degradation

Thermal degradation of AMP, particularly in the presence of carbon dioxide, leads to the formation of cyclic compounds. The primary thermal degradation product identified is 4,4-dimethyl-1,3-oxazolidin-2-one (DMOZD).[7] The reaction is thought to proceed through the formation of a carbamate intermediate.[8] For sterically hindered amines like AMP, thermal stability is generally higher compared to less hindered primary amines.[9]

Quantitative Data:

Studies on the thermal degradation of AMP in CO₂-loaded solutions have been conducted at elevated temperatures.

| Temperature | Amine Concentration | CO₂ Loading (mol CO₂/mol AMP) | Degradation Product | Reference |

| 120, 135, and 150 °C | 1.12, 1.68, 2.24, and 3.36 M | 0.17 to 0.7 | 4,4-dimethyl-1,3-oxazolidin-2-one (DMOZD) | [8] |

Oxidative Degradation

The oxidative degradation of AMP has been investigated in aqueous solutions at elevated temperatures and oxygen pressures. The degradation pathways are complex and lead to a variety of products.

Degradation Products:

Identified primary degradation products from the oxidative degradation of AMP include acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone.[7] The presence of oxygen is a critical factor, and the degradation rates are strongly dependent on the oxygen partial pressure.[8]

Quantitative Data:

Oxidative degradation studies have been performed under the following conditions:

| Temperature | Initial AMP Concentration | Oxygen Partial Pressure | Reference |

| 100-140 °C | 5 mol·kg⁻¹ | 250–350 kPa | [8] |

Experimental Protocols

Atmospheric Degradation Study

A typical experimental setup for studying the atmospheric degradation of AMP involves a large atmospheric simulation chamber.

-

Chamber Preparation: The chamber is flushed with purified air to establish a clean baseline.

-

Reactant Injection: A known concentration of AMP is injected into the chamber and allowed to stabilize.

-

OH Radical Generation: OH radicals are generated in-situ, often through the photolysis of a precursor like methyl nitrite (CH₃ONO) or nitrous acid (HONO) in the presence of NOx.

-

Initiation of Degradation: The chamber is irradiated with UV light to initiate the photolysis of the OH precursor, leading to the degradation of AMP.

-

Analysis: The concentrations of AMP and its degradation products are monitored over time using techniques such as high-resolution proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS).[2][4]

Thermal Degradation Study

The thermal degradation of AMP is typically investigated using high-pressure, high-temperature reactors.

-

Sample Preparation: An aqueous solution of AMP with a specific concentration is prepared. For studies relevant to CO₂ capture, the solution may be pre-loaded with a certain amount of CO₂.

-

Reactor Setup: The AMP solution is placed in a stainless steel reactor.

-

Heating and Incubation: The reactor is heated to the desired temperature (e.g., 120-150°C) and maintained for a specific duration.

-

Sampling: Aliquots of the solution are withdrawn at regular intervals.

-

Analysis: The samples are analyzed to determine the concentration of remaining AMP and the formation of degradation products using techniques like gas chromatography-mass spectrometry (GC-MS) and ion chromatography (IC).[8]

Oxidative Degradation Study

The oxidative degradation of AMP is studied in a temperature-controlled reactor equipped for gas introduction.

-

Solvent Preparation: An aqueous solution of AMP is prepared at a specific concentration.

-

Reactor Setup: The solution is placed in a reactor with a gas inlet.

-

Oxygen Introduction: A continuous flow of oxygen or an oxygen-containing gas mixture is bubbled through the solution.

-

Temperature Control: The reactor is maintained at a constant, elevated temperature.

-

Sampling: Aliquots are taken at regular time points.

-

Analysis: The samples are analyzed for the loss of AMP and the formation of degradation products using GC-MS and IC.[4][8]

Chemical Stability of this compound: A Theoretical Perspective

Direct experimental data on the forced degradation of this compound is scarce in the available scientific literature. However, the stability of the hydrochloride salt can be inferred based on general chemical principles and the known reactivity of the free base.

The hydrochloride salt exists in a protonated form in solution, where the amino group is present as an ammonium cation (-NH₃⁺). This protonation is expected to significantly influence its chemical reactivity and, consequently, its degradation profile.

Hydrolytic Stability

Amine hydrochloride salts are generally stable to hydrolysis. The C-N bond is not susceptible to cleavage by water under typical hydrolytic stress conditions (acidic, basic, or neutral pH at moderate temperatures). Therefore, this compound is expected to be stable to hydrolysis.

Oxidative Stability

Protonation of the amino group to form the ammonium salt is expected to increase the stability of the molecule towards oxidation at the nitrogen atom. The lone pair of electrons on the nitrogen in the free amine is a primary site for oxidative attack. In the hydrochloride salt, this lone pair is engaged in a bond with a proton, making it less available for reaction with oxidizing agents. However, oxidation can still occur at other positions in the molecule, such as the carbon atoms. Therefore, while the hydrochloride salt is likely more resistant to certain oxidative pathways compared to the free base, it is not completely immune to oxidative degradation.

Photostability

The effect of forming the hydrochloride salt on the photostability of 2-Amino-2-methyl-1-propanol is not straightforward to predict without experimental data. The absorption of UV-Vis radiation is a prerequisite for photodegradation. The protonation of the amino group will alter the electronic structure of the molecule, which could, in turn, affect its UV-Vis absorption spectrum and its susceptibility to photodegradation. The pH of the solution can also significantly influence the rate of photolytic degradation of pharmaceutical compounds.[10][11]

Thermal Stability

Amine hydrochlorides can undergo thermal decomposition, often reversibly, to yield the free amine and hydrogen chloride gas.[12][13] The temperature at which this occurs depends on the specific compound. For this compound, it is expected to be relatively stable at temperatures typically used in pharmaceutical processing and storage. However, at very high temperatures, decomposition is likely to occur.

Signaling Pathways and Experimental Workflows

Degradation Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharmaspec.com [biopharmaspec.com]

- 6. 2-Amino-2-methylpropan-1-ol | SIELC Technologies [sielc.com]

- 7. byjus.com [byjus.com]

- 8. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Pharmaceutical compounds photolysis: pH influence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

Spectroscopic Characterization of 2-Amino-2-methyl-1-propanol Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-2-methyl-1-propanol hydrochloride (AMP-HCl), a compound of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

2-Amino-2-methyl-1-propanol is a versatile organic compound used as a buffer, a reactant in chemical syntheses, and in the formulation of various pharmaceuticals. Its hydrochloride salt, this compound, is often utilized to improve the compound's stability and solubility. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents a detailed compilation of its spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Amino-2-methyl-1-propanol and its protonated form, which is representative of the hydrochloride salt in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the amino group in 2-Amino-2-methyl-1-propanol to form the hydrochloride salt leads to characteristic changes in the chemical shifts of nearby protons and carbon atoms.

¹H NMR Data

| Protons | Chemical Shift (δ) of Free Base (ppm) | Expected Chemical Shift (δ) of Hydrochloride (ppm) | Multiplicity | Integration |

| -CH₃ | 1.08 | Shifted downfield | Singlet | 6H |

| -CH₂- | 3.32 | Shifted downfield | Singlet | 2H |

| -NH₂ / -NH₃⁺ | 1.84 | Broader and shifted downfield | Singlet (broad) | 2H / 3H |

| -OH | 3.19 | May exchange with solvent | Singlet (broad) | 1H |

¹³C NMR Data

| Carbon | Chemical Shift (δ) of Free Base (ppm) | Chemical Shift (δ) of Protonated Form (ppm)[1] |

| -C (CH₃)₂ | 52.5 | ~55 |

| -C H₂OH | 71.5 | ~68 |

| -C H₃ | 24.0 | ~23 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The protonation of the amine to an ammonium group in the hydrochloride salt results in distinct changes in the IR spectrum.

| Functional Group | Wavenumber (cm⁻¹) for Free Base | Expected Wavenumber (cm⁻¹) for Hydrochloride |

| O-H stretch | ~3300 (broad) | ~3300 (broad) |

| N-H stretch (amine) | ~3350, ~3280 (two bands) | N/A |

| N-H bend (amine) | ~1590 | N/A |

| N⁺-H stretch (ammonium) | N/A | ~3000-2800 (broad) |

| N⁺-H bend (ammonium) | N/A | ~1600-1500 |

| C-H stretch | ~2950-2850 | ~2950-2850 |

| C-O stretch | ~1040 | ~1040 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique. The expected mass spectrum would show the molecular ion of the free base plus a proton [M+H]⁺.

| Ion | m/z (relative abundance) of Free Base | Expected m/z for Hydrochloride [M+H]⁺ |

| [C₄H₁₁NO+H]⁺ | 90.1 | 90.1 |

| [C₃H₇NO]⁺ | 72.1 (100%) | 72.1 |

| [C₃H₆N]⁺ | 58.1 (95%) | 58.1 |

| [C₂H₄N]⁺ | 42.1 (80%) | 42.1 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of 200-220 ppm.

IR Spectroscopy

-

Sample Preparation: For the hydrochloride salt, the Potassium Chloride (KCl) pellet method is recommended to avoid halogen exchange that can occur with Potassium Bromide (KBr) pellets.[2] A small amount of the sample (1-2 mg) is ground with anhydrous KCl (100-200 mg) and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KCl pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample (approximately 1 µg/mL) is prepared in a suitable solvent, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is used.

-

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Relationship of Spectroscopic Techniques.

References

Crystal Structure of 2-Amino-2-methyl-1-propanol Hydrochloride: A Search for Definitive Data

For researchers, scientists, and drug development professionals, a comprehensive understanding of the crystal structure of active pharmaceutical ingredients and their intermediates is paramount for predicting stability, solubility, and bioavailability. This guide addresses the topic of the crystal structure of 2-Amino-2-methyl-1-propanol hydrochloride; however, a thorough investigation of publicly available scientific literature and crystallographic databases reveals a critical gap in the existing data.

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), a definitive, publicly accessible crystal structure for this compound could not be located. While information on related compounds, such as 2-Amino-2-methyl-1-propanol carbamate, is available, the specific crystallographic parameters for the hydrochloride salt remain elusive in the current body of scientific literature.

This absence of data prevents the compilation of a detailed technical guide that would include the quantitative crystallographic data and specific experimental protocols for the structure determination of this compound. Such a guide would typically include:

-

Crystallographic Data: A summary table of unit cell dimensions (a, b, c, α, β, γ), space group, crystal system, and other key refinement parameters.

-

Atomic Coordinates and Displacement Parameters: Fractional atomic coordinates and isotropic or anisotropic displacement parameters for all non-hydrogen atoms.

-

Bond Lengths, Bond Angles, and Torsion Angles: A comprehensive list of intramolecular distances and angles.

-

Hydrogen Bonding Parameters: A table detailing donor-acceptor distances and angles for any hydrogen bonds present in the crystal lattice.

Experimental Protocols for Crystal Structure Determination

While the specific experimental details for this compound are not available, a general workflow for single-crystal X-ray diffraction, the standard method for determining crystal structures, is outlined below. This protocol represents a typical approach that would be employed to elucidate the structure of this compound.

I. Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. A common method for small molecules like this compound is slow evaporation or vapor diffusion.

-

Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility.

-

Solution Preparation: A saturated or near-saturated solution of this compound is prepared.

-

Slow Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over a period of days to weeks, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less polar "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

II. X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled, usually to 100 K, to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

III. Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Logical Workflow for Crystal Structure Determination

The logical progression from obtaining a compound to determining its crystal structure is a systematic process. The following diagram illustrates this general experimental workflow.

Conclusion

While a detailed technical guide on the crystal structure of this compound cannot be provided at this time due to the lack of publicly available data, this document has outlined the standard methodologies that would be employed for its determination. For researchers and professionals in drug development, the absence of this fundamental data highlights a potential area for future research. The elucidation and publication of this crystal structure would be a valuable contribution to the scientific community, providing a more complete understanding of this compound's solid-state properties. It is recommended that researchers in need of this specific crystal structure consider undertaking its experimental determination.

Methodological & Application

Mastering pH Control: A Detailed Guide to Preparing 2-Amino-2-methyl-1-propanol Hydrochloride Buffer

For Researchers, Scientists, and Drug Development Professionals

This comprehensive application note provides a detailed protocol for the preparation of 2-Amino-2-methyl-1-propanol hydrochloride (AMP-HCl) buffer solutions. Esteemed for its buffering capacity in the alkaline range, this buffer is a valuable tool in various biochemical and pharmaceutical applications, including enzyme assays and drug formulation. This guide offers in-depth information on the buffer's properties, a step-by-step preparation protocol, and essential data for its effective use.

Introduction to this compound Buffer

2-Amino-2-methyl-1-propanol (AMP) is an organic compound that, when partially neutralized with a strong acid like hydrochloric acid, forms a robust buffer system. The resulting this compound buffer is particularly effective in maintaining a stable pH in the range of 9.0 to 10.5.[1] Its utility is pronounced in enzymatic reactions that exhibit optimal activity at alkaline pH, such as those involving alkaline phosphatase.[2]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of the buffering agent is paramount for accurate and reliable buffer preparation. The key characteristics of 2-Amino-2-methyl-1-propanol are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight (AMP) | 89.14 g/mol | [1][2] |

| Molecular Weight (AMP-HCl) | 125.60 g/mol | |

| pKa at 25°C | 9.7 | [1] |

| Useful pH Range | 9.0 - 10.5 | [1] |

| d(pKa)/dT | -0.032 |

The pH of the buffer is sensitive to temperature changes. The provided temperature coefficient (d(pKa)/dT) allows for the correction of the pKa value at temperatures other than 25°C, ensuring precise pH control under various experimental conditions.

Temperature Correction of pKa

To prepare an accurate buffer at a specific temperature, the pKa value must be adjusted using the following formula:

pKaT = pKa25°C + (T - 25) * (d(pKa)/dT)

Where:

-

pKaT is the pKa at the desired temperature (T in °C).

-

pKa25°C is the pKa at 25°C (9.7).

-

T is the desired temperature in Celsius.

-

d(pKa)/dT is the temperature coefficient (-0.032).

The following table provides calculated pKa values for 2-Amino-2-methyl-1-propanol at various temperatures.

| Temperature (°C) | Calculated pKa |

| 4 | 9.93 |

| 20 | 9.77 |

| 25 | 9.70 |

| 30 | 9.64 |

| 37 | 9.61 |

Experimental Protocol: Preparation of this compound Buffer

This protocol provides a generalized method to prepare a this compound buffer of a desired concentration and pH. The Henderson-Hasselbalch equation is the cornerstone of this calculation.

Henderson-Hasselbalch Equation:

pH = pKa + log ( [AMP] / [AMP-H+] )

Where:

-

[AMP] is the molar concentration of the free base (2-Amino-2-methyl-1-propanol).

-

[AMP-H+] is the molar concentration of the conjugate acid (this compound).

Materials and Equipment

-

2-Amino-2-methyl-1-propanol (AMP)

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

-

Beakers

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Step-by-Step Preparation Procedure

-

Calculate the required amounts of AMP and HCl:

-

Determine the desired buffer concentration (C), volume (V), and pH.

-

Use the Henderson-Hasselbalch equation to calculate the required ratio of the free base (AMP) to its conjugate acid (AMP-H+).

-

Calculate the molar amounts of AMP and AMP-H+ needed.

-

Convert the molar amount of AMP to grams using its molecular weight (89.14 g/mol ).

-

The molar amount of AMP-H+ will be formed by the addition of HCl. Calculate the volume of 1 M HCl required.

-

-

Dissolve the 2-Amino-2-methyl-1-propanol:

-

In a beaker, dissolve the calculated mass of AMP in approximately 80% of the final desired volume of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution.

-

-

Adjust the pH:

-

While continuously stirring, slowly add the calculated volume of 1 M HCl to the AMP solution.

-

Monitor the pH of the solution using a calibrated pH meter.

-

Continue to add HCl dropwise until the desired pH is reached. Be cautious not to overshoot the target pH. If necessary, a dilute solution of NaOH can be used for back-titration, but this will affect the final ionic strength.

-

-

Final Volume Adjustment:

-

Once the desired pH is achieved, transfer the buffer solution to a volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

-

Carefully add deionized water to the volumetric flask until the meniscus reaches the calibration mark.

-

-

Storage and Stability:

-

The prepared buffer solution can be stored at room temperature for approximately one month if protected from atmospheric CO2.[2]

-

Example Preparation: 1 L of 0.1 M AMP-HCl Buffer, pH 9.5 at 25°C

-

pKa at 25°C = 9.7

-

Henderson-Hasselbalch: 9.5 = 9.7 + log ( [AMP] / [AMP-H+] )

-

-0.2 = log ( [AMP] / [AMP-H+] )

-

10-0.2 = [AMP] / [AMP-H+] = 0.631

-

-

Total Concentration (C): [AMP] + [AMP-H+] = 0.1 M

-

Solving the system of equations:

-

[AMP] = 0.0387 M

-

[AMP-H+] = 0.0613 M

-

-

Mass of AMP: 0.0387 mol/L * 1 L * 89.14 g/mol = 3.45 g

-

Volume of 1 M HCl: 0.0613 mol/L * 1 L = 0.0613 L = 61.3 mL

Procedure:

-

Dissolve 3.45 g of AMP in approximately 800 mL of deionized water.

-

Slowly add 61.3 mL of 1 M HCl while monitoring the pH.

-

Adjust the final pH to 9.5 with dropwise addition of 1 M HCl.

-

Transfer to a 1 L volumetric flask and bring to the final volume with deionized water.

Application: Alkaline Phosphatase Assay

A common application of the 2-Amino-2-methyl-1-propanol buffer is in the determination of alkaline phosphatase activity.[2] For this application, a working concentration of 170-350 mM is often used.[3]

Logical Workflow for Buffer Preparation

The following diagram illustrates the logical steps involved in the preparation of the this compound buffer.

Caption: Workflow for preparing AMP-HCl buffer.

Safety Precautions

2-Amino-2-methyl-1-propanol and hydrochloric acid are hazardous chemicals. Always handle them in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for detailed safety information.

Conclusion

This application note provides a comprehensive and detailed guide for the preparation of this compound buffer solutions. By following the outlined protocols and utilizing the provided data, researchers, scientists, and drug development professionals can confidently prepare accurate and reliable buffers for their specific applications, ensuring the integrity and reproducibility of their experimental results.

References

Application Notes and Protocols for the Use of 2-Amino-2-methyl-1-propanol hydrochloride in Enzyme Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-2-methyl-1-propanol (AMP), often used as its hydrochloride salt for improved solubility and stability, is a versatile biological buffer. Its utility in enzyme assays is well-established, particularly for enzymes that exhibit optimal activity in the alkaline pH range. This document provides detailed application notes and protocols for the effective use of AMP hydrochloride in enzyme assays, with a focus on its properties, preparation, and application in key enzymatic reactions.

Physicochemical Properties and Buffering Characteristics

2-Amino-2-methyl-1-propanol is a primary amine with a pKa of 9.7 at 25°C, making it an effective buffer in the pH range of 8.7 to 10.4.[1] Its hydrochloride salt is commonly used to prepare buffer solutions. AMP is particularly well-suited for assays of enzymes such as alkaline phosphatase, lactate dehydrogenase, and malate dehydrogenase, which have alkaline pH optima.[1]

A notable feature of AMP is its role as a phosphate acceptor in alkaline phosphatase assays, which can enhance the reaction rate.[1] It is also recognized for its ability to be used at high concentrations (up to 1 M) without inhibiting certain enzymes, which is beneficial for maintaining pH stability, especially in small reaction volumes susceptible to atmospheric CO2 absorption.[1]

Data Presentation: Properties of 2-Amino-2-methyl-1-propanol

| Property | Value | Reference |

| Chemical Formula | C4H11NO | [2] |

| Molar Mass | 89.14 g/mol | [2] |

| pKa (25°C) | 9.7 | [1] |

| Useful pH Range | 8.7 - 10.4 | [1] |

| Appearance | Colorless liquid or solid (melts around 24-28°C) | [1][3] |

| Boiling Point | 165°C | [1] |

| Density | 0.93 g/cm³ | [2] |

| Solubility | Miscible in water | [2] |

Experimental Protocols

1. Preparation of 1 M 2-Amino-2-methyl-1-propanol (AMP) Stock Buffer Solution

This protocol describes the preparation of a 1 M stock solution of AMP buffer, which can be diluted to the desired working concentration for various enzyme assays.

Materials:

-

2-Amino-2-methyl-1-propanol (liquid or solid)

-

Hydrochloric acid (HCl), 1 M or concentrated

-

Deionized water

-

pH meter

-

Volumetric flask (1 L)

-

Stir plate and stir bar

Procedure:

-

If using solid AMP, gently warm it to approximately 35°C to liquefy it.[1] Note that liquified AMP has a high viscosity.[1]

-

In a fume hood, dissolve 89.14 g of 2-Amino-2-methyl-1-propanol in approximately 500 mL of deionized water in a 1 L beaker with stirring.

-

Carefully add 1 M HCl to the solution while monitoring the pH with a calibrated pH meter. Continue adding HCl until the desired pH is reached (e.g., pH 10.3).

-

Transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Bring the final volume to 1 L with deionized water.

-

Mix the solution thoroughly.

-

Store the buffer solution at room temperature in a tightly sealed container to protect it from atmospheric CO2. The solution is stable for approximately one month.[1]

2. Alkaline Phosphatase (ALP) Activity Assay Protocol

This protocol provides a general method for determining alkaline phosphatase activity using a p-nitrophenyl phosphate (pNPP) substrate in an AMP buffer system.

Materials:

-

AMP buffer (working concentration, e.g., 0.9 M, pH 10.3)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Magnesium chloride (MgCl2) solution

-

Enzyme sample (e.g., serum, cell lysate)

-

Sodium hydroxide (NaOH), 0.1 M (stop solution)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Assay Principle: Alkaline phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, pNP is a yellow-colored product with an absorbance maximum at 405 nm. The rate of pNP formation is directly proportional to the ALP activity.

Procedure:

-

Prepare the Reagent Mixture: For each reaction, prepare a reagent mixture containing the AMP buffer, pNPP, and MgCl2 at their final desired concentrations. A typical mixture might consist of 0.9 M AMP buffer (pH 10.3), 10 mM pNPP, and 0.5 mM MgCl2.

-

Pre-warm: Pre-warm the reagent mixture and the enzyme samples to the desired assay temperature (e.g., 37°C).

-

Initiate the Reaction: In a cuvette or a microplate well, add a specific volume of the pre-warmed reagent mixture.

-